molecular formula C16H18ClN3O3 B044216 Cebaracetam CAS No. 113957-09-8

Cebaracetam

Cat. No. B044216
M. Wt: 335.78 g/mol
InChI Key: QPKMIYNBZGPJAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cebaracetam is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidine derivative that has been synthesized through a unique method and has shown promising results in various scientific studies.

Mechanism Of Action

The mechanism of action of Cebaracetam is not yet fully understood. However, it has been found to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmitter release in the brain. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Biochemical And Physiological Effects

Cebaracetam has been found to have various biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which can help in the treatment of anxiety and epilepsy. It has also been found to increase the levels of BDNF, which can help in the growth and survival of neurons. Additionally, it has been found to have antioxidant properties, which can help in the prevention of oxidative stress-related damage to the brain.

Advantages And Limitations For Lab Experiments

Cebaracetam has several advantages for lab experiments. It is stable under normal laboratory conditions and has a long shelf life. It is also soluble in water and other common solvents, making it easy to work with. However, one of the limitations of Cebaracetam is that it is relatively expensive compared to other compounds used in lab experiments.

Future Directions

There are several future directions for the research on Cebaracetam. One of the most promising directions is the development of Cebaracetam-based drugs for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another direction is the investigation of the mechanism of action of Cebaracetam to better understand its therapeutic potential. Additionally, there is a need for further research on the safety and toxicity of Cebaracetam to ensure its safe use in humans.
Conclusion:
Cebaracetam is a promising chemical compound that has potential therapeutic applications in the treatment of neurological disorders, anxiety, and depression. Its unique synthesis method, neuroprotective properties, and modulatory effects on neurotransmitter release make it a promising compound for further research. However, more research is needed to fully understand its mechanism of action, safety, and toxicity.

Scientific Research Applications

Cebaracetam has shown potential therapeutic applications in various scientific studies. It has been found to have neuroprotective properties that can help in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.

properties

CAS RN

113957-09-8

Product Name

Cebaracetam

Molecular Formula

C16H18ClN3O3

Molecular Weight

335.78 g/mol

IUPAC Name

4-[2-[4-(4-chlorophenyl)-2-oxopyrrolidin-1-yl]acetyl]piperazin-2-one

InChI

InChI=1S/C16H18ClN3O3/c17-13-3-1-11(2-4-13)12-7-15(22)20(8-12)10-16(23)19-6-5-18-14(21)9-19/h1-4,12H,5-10H2,(H,18,21)

InChI Key

QPKMIYNBZGPJAR-UHFFFAOYSA-N

SMILES

C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CN(CC(=O)N1)C(=O)CN2CC(CC2=O)C3=CC=C(C=C3)Cl

synonyms

1-(4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl)-3-oxopiperazine
cebaracetam

Origin of Product

United States

Synthesis routes and methods I

Procedure details

82.5 g (325 mmol) of 2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid, 32.5 g (325 mmol) of piperazin-2-one (ketopiperazine) and 100.8 g (325 mmol) of freshly distilled triphenyl phosphite are melted at 180°. The whole is allowed to cool to 130° and left to stand for 5 hours. The solidified reaction mass is cooled to room temperature and stirred for 1 hour with 300 ml of dichloromethane. The whole is filtered with suction, washed three times with 150 ml of dichloromethane each time and allowed to dry in the air. 1-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl]-3-oxopiperazine having a melting point of 208°-210° is obtained and can be purified further by dissolving in 200 ml of hot acetic acid, adding 800 ml of water and crystallising in an ice bath.
Name
2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
32.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

4.46 g (44.6 mmol) of piperazin-2-one (ketopiperazine) and 300 ml of dimethylformamide are added to 22.4 g (44.6 mmol) of 2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid pentachlorophenyl ester and the whole is stirred for 5 hours at room temperature. The whole is concentrated to dryness by evaporation under reduced pressure at 70°, stirred with 150 ml of ethyl acetate for 1 hour and then 150 ml of diethyl ether are added; the whole is filtered with suction, washed with 50 ml of diethyl ether and allowed to dry. 1-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-ylacetyl]-3-oxopiperazine having a melting point of 205°-207° is obtained and can be purified further by recrystallisation from 300 ml of butanol, washing with 50 ml of diethyl ether and drying, and then melts at 208°-210°.
Quantity
4.46 g
Type
reactant
Reaction Step One
Name
2-[4-(p-chlorophenyl)-2-oxopyrrolidin-1-yl]-acetic acid pentachlorophenyl ester
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

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